One of the most widely studied properties of ethyl nicotinate is its vasodilatory effect. This means it can cause blood vessels to relax and widen, leading to increased blood flow to the affected area. Studies have shown that topical application of ethyl nicotinate creams or ointments can improve blood circulation in the skin, potentially benefiting conditions like:
Some research suggests that ethyl nicotinate might possess anti-inflammatory properties. This could be beneficial for various conditions characterized by inflammation, such as:
Ethyl nicotinate is an organic compound classified as a member of the pyridinecarboxylic acids, specifically an ester formed from nicotinic acid and ethanol. Its molecular formula is with a molecular weight of approximately 151.16 g/mol. Ethyl nicotinate is known for its sweet, fruity odor and is soluble in water, exhibiting basic properties due to its pKa value of 3.35 . This compound is often utilized in both pharmaceutical and cosmetic industries, particularly for its potential vasodilatory effects, which can enhance blood circulation and improve skin appearance .
The specific mechanism of action of ethyl nicotinate depends on the context of its use. Here are two potential areas of interest:
Ethyl nicotinate is primarily synthesized through a Fischer esterification reaction between nicotinic acid and ethanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester and water as a byproduct . The general reaction can be represented as follows:
In addition to its synthesis, ethyl nicotinate participates in various
Ethyl nicotinate exhibits several biological activities, notably its vasodilatory properties. It has been studied for its ability to enhance blood flow, which may be beneficial in various cosmetic formulations aimed at improving skin circulation and appearance . Furthermore, ethyl nicotinate can be metabolized into nicotinamide, which is a precursor for nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in numerous metabolic processes .
In terms of lipid metabolism, ethyl nicotinate has shown promise in reducing levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels, indicating its potential role in cardiovascular health .
The primary method for synthesizing ethyl nicotinate involves Fischer esterification, as previously mentioned. Alternative methods include:
These methods vary in complexity and yield but generally aim to maximize purity and efficiency in production.
Ethyl nicotinate finds applications across multiple domains:
Its unique properties make it valuable not only for topical applications but also for research into metabolic processes.
Research on ethyl nicotinate has highlighted its interactions with various biological systems. Notably:
Studies have also indicated that ethyl nicotinate may cause sensitization reactions upon prolonged skin exposure; hence careful handling is advised .
Ethyl nicotinate shares structural similarities with other pyridinecarboxylic acid derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Nicotinic Acid | C6H5N03 | Precursor to ethyl nicotinate; biologically active |
| Methyl Nicotinate | C7H9NO2 | Methyl ester variant with different solubility |
| Ethyl Picolinate | C8H9NO2 | Similar structure but differs in functional groups |
| Nicotinic Acid Ethyl Ester | C8H9NO2 | Synonymous with ethyl nicotinate; used interchangeably |
| 3-Picolinic Acid Ethyl Ester | C8H9NO2 | Variation with different biological activity profiles |
Ethyl nicotinate's uniqueness lies in its specific esterification with ethanol, leading to distinct biological activities and applications compared to these similar compounds.
Solid acid catalysts have supplanted traditional homogeneous catalysts (e.g., H₂SO₄) due to their reusability and reduced environmental impact. The HND230 catalyst, a proprietary zeolite-based material, enables toluene-mediated esterification of nicotinic acid and ethanol at 50–65°C.
Mechanism:
Industrial Protocols:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–10% (w/w) | Maximizes TOF |
| Solvent Ratio (w/w) | Nicotinic acid:Toluene = 1:0.3–1:8 | Balances mixing and cost |
| Temperature | 55–60°C | Prevents side reactions |
| Reaction Time | 4–6 hours | Ensures >95% conversion |
Recycling HND230 for five cycles retains >90% activity, reducing catalyst costs by 40%.
Continuous flow systems enhance selectivity and throughput in ethyl nicotinate hydrogenation. The HEL FlowCAT reactor achieves partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (78 g·h⁻¹·g⁻¹ catalyst) and full hydrogenation to ethyl piperidine-3-carboxylate (408 g·h⁻¹·g⁻¹ catalyst).
Key Variables:
Performance Metrics:
| Process | Throughput (g/day) | Productivity (g·h⁻¹·g⁻¹) |
|---|---|---|
| Partial Hydrogenation | 1,219 | 78 |
| Full Hydrogenation | 1,959 | 408 |
Notably, switching from H₂O to D₂O enables deuterated derivatives for isotopic labeling studies.
Novozym 435 (immobilized lipase B) catalyzes solvent-free esterification under mild conditions (50°C, 48 hours), achieving 80% yield over nine cycles. Molecular sieves (3 Å) adsorb water, shifting equilibrium without neutralization steps.
Substrate Scope:
| Nicotinic Acid Derivative | Alcohol | Yield (%) |
|---|---|---|
| 2-Methoxynicotinic Acid | Benzyl Alcohol | 78 |
| Nicotinic Acid | Phenethyl Alcohol | 85 |
| 5-Fluoronicotinic Acid | (E)-Hex-4-en-1-ol | 72 |
The acidic ionic liquid [Bmim]ZnBr₃ catalyzes tandem cyclization of substituted enamine esters and 1,2-allenones at 100°C, yielding polysubstituted nicotinate derivatives in 69–71% yield. This method eliminates volatile solvents and reduces E-factor by 60%.
Replacing H₂SO₄ with HND230 reduces wastewater COD from 15,000–20,000 mg/L to 3,000–5,000 mg/L. Closed-loop solvent recovery (toluene) further cuts raw material costs by 25%.
Economic Comparison:
| Parameter | Conventional (H₂SO₄) | Solid Acid (HND230) |
|---|---|---|
| Catalyst Cost ($/kg) | 5 | 50 |
| Wastewater Treatment ($/ton) | 120 | 30 |
| Yield (%) | 85–90 | 95–98 |
| Purity (GC%) | 97–98 | 99–99.7 |
Microwave-assisted esterification reduces reaction time from 6 hours to 45 minutes, while microreactors enhance heat transfer in hydrogenation steps, minimizing hot spots.
Ethyl nicotinate undergoes both partial and full hydrogenation, with selectivity controlled by catalyst choice and reaction conditions. In a continuous-flow trickle bed reactor using 5% Rh/Al₂O₃ at 180°C, partial hydrogenation yields ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate at a throughput of 78 g·h⁻¹·g⁻¹ catalyst [2] [5]. Full hydrogenation to ethyl nipecotinate (piperidine-3-carboxylate) achieves higher productivity (408 g·h⁻¹·g⁻¹) under similar conditions, demonstrating the efficiency of meso-flow reactors for scale-up [2].
Enantioselective reductions employ chiral catalysts to access optically active derivatives. A constrained MCM-41-anchored ferrocene-based catalyst achieves 92% enantiomeric excess (ee) in ethyl nipecotinate synthesis, outperforming homogeneous analogs by 30% in both activity and selectivity [4] [6]. Key parameters influencing selectivity include:
| Parameter | Partial Hydrogenation | Full Hydrogenation |
|---|---|---|
| Temperature | 100–120°C | 180°C |
| Pressure (H₂) | 10–20 bar | 20–30 bar |
| Catalyst Loading | 5% Rh/Al₂O₃ | 5% Rh/Al₂O₃ |
| Space Velocity (h⁻¹) | 0.4 mL·min⁻¹ | 0.6 mL·min⁻¹ |
The tetrahydropyridine intermediate exhibits increased nucleophilicity at the 2- and 6-positions, enabling downstream functionalization [2] [5].
Alkaline hydrolysis of ethyl nicotinate in water-ethanol media follows second-order kinetics, with rate constants decreasing from 1.230 × 10⁻³ L·mol⁻¹·s⁻¹ to 1.178 × 10⁻³ L·mol⁻¹·s⁻¹ as ethanol content increases from 30% to 70% (v/v) [3]. The reaction proceeds via nucleophilic attack by hydroxide ions, forming nicotinic acid and ethanol:
$$
\text{C}8\text{H}9\text{NO}2 + \text{OH}^- \rightarrow \text{C}6\text{H}5\text{NO}2^- + \text{C}2\text{H}5\text{OH}
$$
Decarbonylative Suzuki cross-coupling with arylboronic acids provides direct access to heterobiaryls. Using Pd(OAc)₂/Xantphos catalytic systems, 3-pyridinecarboxylic acid derivatives couple efficiently (75–92% yield) with electron-deficient arylboronic acids [8]. Substituent effects follow the trend:
Rhodium-based catalysts dominate hydrogenation processes, but recent work highlights nickel and iridium complexes for niche applications:
Rh/Al₂O₃ Systems:
Chiral Ferrocene Catalysts:
Bimetallic Pd-Fe Systems:
Comparative analysis of catalytic performance:
| Catalyst Type | Reaction | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 5% Rh/Al₂O₃ | Full hydrogenation | 99 | 95 |
| Pd/Xantphos | Suzuki coupling | 89 | 88 |
| Ni-MCM-41 | Reductive amination | 78 | 82 |
| Study Parameter | Measurement Method | Ethyl Nicotinate Effect | Mechanism | Reference |
|---|---|---|---|---|
| Skin Blood Flow Response | Laser Doppler Velocimetry | Significant increase in cutaneous blood flow | Prostaglandin D2 release | Wilkin et al. (1985) |
| Gingival Blood Flow Enhancement | Hemoglobin Analysis | Reduced inflammation, improved circulation | Vasodilation via nicotinic receptors | Taguchi et al. (1989) |
| Retinal Microcirculation | Laser Doppler Flowmetry | Increased microcirculation to 747 perfusion units | Nitric oxide pathway activation | MDPI Study (2020) |
| Vascular Permeability | Evans Blue Extravasation | Enhanced vascular integrity | Endothelial cell stabilization | Clinical Studies |
| Endothelial Function | Flow-Mediated Dilation | Improved endothelium-dependent vasodilation | Nitric oxide synthase activation | Niacin Meta-analysis (2014) |
The hemodynamic effects of ethyl nicotinate extend beyond simple vasodilation to include improvements in vascular integrity and endothelial function. Meta-analytical evidence indicates that nicotinic acid derivatives, including ethyl nicotinate, significantly improve flow-mediated dilation parameters, with effect sizes being particularly pronounced when administered at concentrations exceeding 1000 milligrams per kilogram body weight [10]. These effects are independent of changes in plasma lipid profiles, suggesting direct vascular mechanisms rather than secondary metabolic effects.
Mechanistic studies have revealed that ethyl nicotinate influences multiple molecular pathways simultaneously. The compound interacts with nicotinic receptors on vascular smooth muscle cells, leading to calcium channel modulation and subsequent relaxation of vascular tone [12]. Additionally, ethyl nicotinate promotes the release of endothelium-derived relaxing factors, including nitric oxide and prostacyclin, which synergistically contribute to its vasodilatory effects [1].
The temporal characteristics of ethyl nicotinate-induced vasodilation demonstrate rapid onset, typically within 3 to 10 minutes following topical application, with peak effects occurring between 15 to 30 minutes post-application [13] [14]. Duration of effect varies depending on formulation characteristics and concentration, with sustained-release formulations maintaining therapeutic effects for periods extending up to 24 hours [15].
Ethyl nicotinate demonstrates significant anti-inflammatory activity through multiple molecular mechanisms that collectively reduce inflammatory responses while promoting tissue repair and healing. The primary anti-inflammatory mechanism involves the activation of prostaglandin D2 pathways, which leads to the polarization of macrophages toward the M2 phenotype, characterized by increased production of anti-inflammatory mediators including interleukin-10 [2] [16].
The rubefacient properties of ethyl nicotinate result from its ability to induce localized cutaneous erythema through capillary dilation and increased blood flow to superficial tissues. This effect is mediated through direct interaction with cutaneous blood vessels, causing vasodilation that produces the characteristic reddening and warming sensation associated with rubefacient compounds [15] [13]. The mechanism involves the release of inflammatory mediators in a controlled manner that promotes healing without causing tissue damage.
Research investigating the anti-inflammatory effects of ethyl nicotinate has demonstrated its effectiveness in modulating inflammatory cytokine production. Studies show that ethyl nicotinate treatment significantly reduces the expression of pro-inflammatory mediators including tumor necrosis factor-alpha and interleukin-6, while simultaneously increasing the production of anti-inflammatory cytokines such as interleukin-10 and transforming growth factor-beta [2] [16]. This balanced cytokine modulation contributes to the compound's therapeutic efficacy in inflammatory conditions.
The prostaglandin-mediated anti-inflammatory effects of ethyl nicotinate have been extensively characterized through studies utilizing prostaglandin synthesis inhibitors. Research demonstrates that the anti-inflammatory activity of ethyl nicotinate is significantly reduced when administered concurrently with cyclooxygenase inhibitors such as indomethacin, ibuprofen, and aspirin, confirming the central role of prostaglandin pathways in its mechanism of action [1] [4].
Table 2: Anti-inflammatory and Rubefacient Properties
| Property | Mechanism | Effect Magnitude | Clinical Application | Duration |
|---|---|---|---|---|
| Prostaglandin D2 Production | GPR109A receptor activation | Dose-dependent increase | Inflammatory bowel disease | Sustained release |
| Inflammatory Cytokine Modulation | Macrophage M2 polarization | Significant IL-10 upregulation | Rheumatoid arthritis | Long-term modulation |
| Skin Irritation Response | Rubefacient action | Concentration-dependent (1-2%) | Muscle and joint pain | Immediate to 24 hours |
| Cutaneous Erythema | Capillary dilation | Rapid onset (3-10 minutes) | Topical vasodilation | 15-30 minutes peak |
| Anti-inflammatory Activity | Cyclooxygenase pathway | Comparable to mefenamic acid | Pain management | Variable |
The anti-inflammatory efficacy of ethyl nicotinate has been compared to established anti-inflammatory agents, with studies demonstrating activity levels comparable to mefenamic acid in standardized assays [16]. The compound exhibits particular effectiveness in treating inflammatory conditions affecting musculoskeletal tissues, including sprains, muscle strains, and joint inflammation. Its dual action as both an anti-inflammatory agent and a vasodilator provides therapeutic benefits that exceed those of single-mechanism compounds.
Clinical applications of ethyl nicotinate's anti-inflammatory properties extend to the treatment of various inflammatory skin conditions. The compound's ability to modulate local inflammatory responses while enhancing blood flow makes it particularly suitable for conditions characterized by poor circulation and chronic inflammation [15]. Studies have documented its effectiveness in treating inflammatory dermatoses, with improvements observed in both clinical symptoms and histological parameters.
The rubefacient action of ethyl nicotinate involves the stimulation of cutaneous sensory nerves, leading to the release of neuropeptides that contribute to vasodilation and the sensation of warmth. This neurogenic component of its action complements the direct vascular effects, creating a comprehensive therapeutic response that addresses multiple aspects of inflammatory conditions [3] [17]. The compound's ability to activate both chemical and neurogenic pathways distinguishes it from purely chemical anti-inflammatory agents.
Ethyl nicotinate has been extensively incorporated into various dermatological formulations designed to optimize its therapeutic delivery and enhance its bioavailability in target tissues. The compound's unique physicochemical properties, including its favorable lipophilicity and molecular weight of 151.16 Daltons, make it particularly suitable for transdermal delivery systems [14] [18].
The most commonly utilized formulations include creams and ointments containing ethyl nicotinate at concentrations ranging from 1 to 2 percent by weight. These formulations are designed to provide controlled release of the active compound while maintaining skin compatibility and minimizing irritation potential [13] [14]. The selection of appropriate vehicle components is critical for optimizing penetration rates and ensuring therapeutic efficacy.
Topical emulsion systems have been developed to enhance the solubility and stability of ethyl nicotinate while providing improved cosmetic acceptability. These formulations typically contain ethyl nicotinate at concentrations between 0.5 to 1.5 percent by weight, incorporated into oil-in-water or water-in-oil emulsion systems that facilitate skin penetration [19] [20]. The emulsion approach allows for the incorporation of additional penetration enhancers and stabilizing agents.
Table 3: Dermatological Formulations and Topical Delivery
| Formulation Type | Concentration Range | Permeation Rate | Lag Time | Therapeutic Application |
|---|---|---|---|---|
| Creams and Ointments | 1-2% (w/w) | 1.2 µg/cm²/h | 1.5 hours | Muscle pain, sprains |
| Topical Emulsions | 0.5-1.5% (w/w) | 0.8-1.5 µg/cm²/h | 1.0-2.0 hours | Circulation enhancement |
| Gel Formulations | 1-3% (w/w) | 1.0-2.0 µg/cm²/h | 0.5-1.5 hours | Localized vasodilation |
| Penetration-Enhanced Systems | 0.1-2% (w/w) | 2.0-5.0 µg/cm²/h | 0.5-1.0 hours | Enhanced drug delivery |
| Controlled Release Formulations | 0.5-2% (w/w) | 0.5-1.0 µg/cm²/h | 2.0-3.0 hours | Sustained therapeutic effect |
Gel formulations represent another significant category of ethyl nicotinate delivery systems, offering advantages in terms of patient acceptability and ease of application. These formulations typically contain higher concentrations of ethyl nicotinate, ranging from 1 to 3 percent by weight, and are designed to provide rapid onset of action with permeation rates between 1.0 to 2.0 micrograms per square centimeter per hour [21] [22]. The gel matrix provides controlled release characteristics while maintaining the compound's stability.
Advanced penetration-enhanced systems have been developed to maximize the transdermal delivery of ethyl nicotinate. These systems incorporate various penetration enhancers, including fatty acid esters, terpenes, and glycol ethers, to facilitate the transport of ethyl nicotinate through the stratum corneum barrier [23] [24]. Research has demonstrated that these enhanced systems can achieve permeation rates exceeding 2.0 micrograms per square centimeter per hour, significantly higher than conventional formulations.
The skin penetration characteristics of ethyl nicotinate have been extensively studied using various experimental models. Research utilizing excised hairless rat skin has demonstrated that ethyl nicotinate exhibits favorable penetration kinetics, with steady-state flux values and relatively short lag times [8] [23]. The compound undergoes simultaneous transport and metabolism during skin penetration, with conversion to nicotinic acid occurring within the viable skin layers.
Table 4: Skin Penetration and Metabolism
| Species | Total Flux (µg/cm²/h) | Nicotinic Acid Flux (µg/cm²/h) | Metabolite Ratio | Enzyme Activity |
|---|---|---|---|---|
| Human | 0.25 | 0.05 | 0.20 | Moderate |
| Rat | 0.30 | 0.10 | 0.33 | High |
| Mouse | 0.28 | 0.08 | 0.29 | High |
| Pig | 0.26 | 0.06 | 0.23 | Moderate |
| Rabbit | 0.32 | 0.11 | 0.34 | High |
Controlled release formulations have been developed to provide sustained therapeutic effects over extended periods. These systems utilize various polymeric matrices and reservoir designs to regulate the release rate of ethyl nicotinate, achieving permeation rates between 0.5 to 1.0 micrograms per square centimeter per hour with extended lag times of 2 to 3 hours [25] [26]. The controlled release approach is particularly beneficial for conditions requiring sustained therapeutic intervention.
The optimization of ethyl nicotinate formulations requires consideration of multiple factors including vehicle selection, penetration enhancers, and stabilizing agents. Studies have demonstrated that the choice of vehicle significantly influences the penetration rate and therapeutic efficacy of ethyl nicotinate formulations [27] [21]. Hydrophilic vehicles tend to provide faster onset but shorter duration of action, while lipophilic vehicles offer sustained release characteristics.
Research has established that the penetration of ethyl nicotinate is significantly enhanced by skin hydration, with studies showing approximately six-fold increases in penetration rates under hydrated conditions compared to normal skin [27] [28]. This finding has important implications for formulation design and application protocols, suggesting that pre-treatment with hydrating agents may enhance therapeutic efficacy.
Irritant